molecular formula C14H11ClN2O B3054500 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine CAS No. 60772-70-5

2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3054500
CAS No.: 60772-70-5
M. Wt: 258.7 g/mol
InChI Key: KVOAXJMRIMERLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2,5-dimethylbenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazolo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound .

Scientific Research Applications

2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2,5-dimethylphenyl)oxazole
  • 2-(3-Chloro-2,5-dimethylphenyl)pyridine
  • 2-(3-Chloro-2,5-dimethylphenyl)benzoxazole

Uniqueness

2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine is unique due to the fusion of the oxazole and pyridine rings, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity compared to similar compounds with only one heterocyclic ring .

Properties

IUPAC Name

2-(3-chloro-2,5-dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-6-10(9(2)11(15)7-8)14-17-13-12(18-14)4-3-5-16-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOAXJMRIMERLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577239
Record name 2-(3-Chloro-2,5-dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-70-5
Record name 2-(3-Chloro-2,5-dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine
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2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine
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2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine
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2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine

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